molecular formula C7H9F6N3O6S2 B8024767 1,3-Dimethoxyimidazolium bis(trifluoromethylsulfonyl)imide CAS No. 951021-03-7

1,3-Dimethoxyimidazolium bis(trifluoromethylsulfonyl)imide

Cat. No.: B8024767
CAS No.: 951021-03-7
M. Wt: 409.3 g/mol
InChI Key: PPGPWZWXCSNVNK-UHFFFAOYSA-N
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Description

1,3-Dimethoxyimidazolium bis(trifluoromethylsulfonyl)imide is an ionic liquid known for its unique properties, including high thermal stability, low volatility, and excellent solubility in various organic solvents. This compound is widely used in various scientific and industrial applications due to its ability to act as a solvent, catalyst, and electrolyte.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethoxyimidazolium bis(trifluoromethylsulfonyl)imide typically involves the following steps:

  • Formation of 1,3-Dimethoxyimidazolium Chloride

      Reactants: 1,3-Dimethoxyimidazole and methyl chloride.

      Conditions: The reaction is carried out in an organic solvent such as acetonitrile at room temperature.

      :

      Reaction: 1,3-Dimethoxyimidazole+Methyl Chloride1,3-Dimethoxyimidazolium Chloride\text{1,3-Dimethoxyimidazole} + \text{Methyl Chloride} \rightarrow \text{1,3-Dimethoxyimidazolium Chloride} 1,3-Dimethoxyimidazole+Methyl Chloride→1,3-Dimethoxyimidazolium Chloride

  • Anion Exchange to Form this compound

      Reactants: 1,3-Dimethoxyimidazolium chloride and lithium bis(trifluoromethylsulfonyl)imide.

      Conditions: The reaction is typically performed in water or an organic solvent at room temperature.

      :

      Reaction: 1,3-Dimethoxyimidazolium Chloride+Lithium bis(trifluoromethylsulfonyl)imide1,3-Dimethoxyimidazolium bis(trifluoromethylsulfonyl)imide+Lithium Chloride\text{1,3-Dimethoxyimidazolium Chloride} + \text{Lithium bis(trifluoromethylsulfonyl)imide} \rightarrow \text{this compound} + \text{Lithium Chloride} 1,3-Dimethoxyimidazolium Chloride+Lithium bis(trifluoromethylsulfonyl)imide→1,3-Dimethoxyimidazolium bis(trifluoromethylsulfonyl)imide+Lithium Chloride

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The use of continuous flow reactors and automated systems helps in scaling up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethoxyimidazolium bis(trifluoromethylsulfonyl)imide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The imidazolium cation can participate in nucleophilic substitution reactions.

    Coordination Chemistry: The compound can form complexes with metal ions, acting as a ligand.

    Electrochemical Reactions: It is used in electrochemical applications due to its ionic nature.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as halides, thiolates, and amines. Reactions are typically carried out in polar solvents at moderate temperatures.

    Coordination Chemistry: Metal salts such as palladium chloride or platinum chloride are used to form complexes.

    Electrochemical Reactions: The compound is used in electrochemical cells with appropriate electrodes and electrolytes.

Major Products Formed

    Nucleophilic Substitution: Substituted imidazolium salts.

    Coordination Chemistry: Metal-imidazolium complexes.

    Electrochemical Reactions: Various electrochemical products depending on the specific application.

Scientific Research Applications

1,3-Dimethoxyimidazolium bis(trifluoromethylsulfonyl)imide has a wide range of applications in scientific research:

    Chemistry: Used as a solvent and catalyst in organic synthesis and catalysis.

    Biology: Employed in the stabilization of biomolecules and as a medium for enzymatic reactions.

    Medicine: Investigated for its potential in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of advanced materials, including polymers and nanomaterials, and as an electrolyte in batteries and supercapacitors.

Mechanism of Action

The mechanism by which 1,3-Dimethoxyimidazolium bis(trifluoromethylsulfonyl)imide exerts its effects is primarily through its ionic nature. The imidazolium cation interacts with various molecular targets, while the bis(trifluoromethylsulfonyl)imide anion provides stability and solubility. These interactions facilitate various chemical and electrochemical processes, making the compound highly versatile.

Comparison with Similar Compounds

Similar Compounds

  • 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
  • 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
  • 1-Hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide

Uniqueness

1,3-Dimethoxyimidazolium bis(trifluoromethylsulfonyl)imide is unique due to its specific substitution pattern on the imidazolium ring, which imparts distinct solubility and reactivity characteristics. Compared to other similar compounds, it offers enhanced thermal stability and lower viscosity, making it particularly useful in high-temperature applications and as a solvent for challenging reactions.

Properties

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;1,3-dimethoxyimidazol-1-ium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N2O2.C2F6NO4S2/c1-8-6-3-4-7(5-6)9-2;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h3-5H,1-2H3;/q+1;-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPGPWZWXCSNVNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON1C=C[N+](=C1)OC.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F6N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00746178
Record name 1,3-Dimethoxy-1H-imidazol-3-ium bis(trifluoromethanesulfonyl)azanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00746178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951021-03-7
Record name 1,3-Dimethoxy-1H-imidazol-3-ium bis(trifluoromethanesulfonyl)azanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00746178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Dimethoxyimidazolium bis(trifluoromethylsulfonyl)imide
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1,3-Dimethoxyimidazolium bis(trifluoromethylsulfonyl)imide
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